2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A study by Zheng et al. (2010) focused on synthesizing a series of novel derivatives related to 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol. These derivatives were assessed for their structural characteristics through various spectroscopic methods and X-ray crystal diffraction. The research highlighted the compound's potential in biological applications, specifically in suppressing lung cancer cell growth, showcasing its value in medicinal chemistry (Liang-Wen Zheng et al., 2010).
Catalytic and Synthetic Applications
Dago et al. (2018) explored a series of new analogues of the compound, revealing their significance in biochemistry, particularly for their effects on endoplasmic reticulum calcium release and store-operated calcium entry (SOCE), essential processes in cellular signaling (C. Dago et al., 2018).
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets. For instance, they have been known to inhibit enzymes like acetylcholinesterase , which plays a crucial role in nerve impulse transmission .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways. For example, they can influence the production of reactive oxygen species (ROS), which are involved in cellular damage and disease development .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,10,16H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLZUQXSDUOLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.